2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
Description
2-(2-Methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a 2-methoxyphenoxy group linked via an acetamide bridge to a 2-methyl-1,3-thiazol-4-ylmethyl substituent.
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-16-11(9-20-10)7-15-14(17)8-19-13-6-4-3-5-12(13)18-2/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
InChI Key |
ODXVSWVKSYUFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)COC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the thiazolylmethylamine with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol or further to a quinone under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Phenol derivatives or quinones.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can facilitate binding to hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure shares features with several acetamide derivatives documented in the literature. Key comparisons include:
Key Observations :
- Thiadiazole vs. Thiazole : Compounds 5k and 5m () replace the thiazole ring with a 1,3,4-thiadiazole scaffold, which may alter electronic properties and bioavailability due to increased sulfur content and ring strain .
- Phenoxy Modifications: The 4-nitrophenoxy group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could influence receptor binding or metabolic stability .
- Thiazolidinedione Hybrids: highlights derivatives with a thiazolidinedione moiety, which are known for hypoglycemic activity via PPAR-γ modulation.
Physical and Spectroscopic Properties
- Melting Points : Thiadiazole analogs (135–136°C) and thiazole derivatives (e.g., ) exhibit similar melting points, suggesting comparable crystallinity .
- NMR Data : While specific data for the target compound are unavailable, related acetamides show distinct ¹H-NMR signals for methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazole/thiadiazole protons (δ 7.0–8.5 ppm) .
Pharmacological and Toxicological Insights
- Hypoglycemic Activity : Thiazolidinedione-acetamide hybrids () reduce blood glucose in mice, but the target compound’s lack of this moiety suggests alternative mechanisms .
- Enzyme Inhibition : Thiazole-acetamides in (e.g., COX/LOX inhibitors) highlight the scaffold’s versatility in targeting inflammatory pathways, though direct data for the target compound are lacking .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic molecule of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring, which is known for various biological activities, and a methoxyphenyl group that may enhance its pharmacological profile.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.
- Anticancer Potential : In cell line studies, this compound has shown cytotoxic effects against cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of 2-(2-methoxyphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits certain enzymes involved in inflammatory pathways and cancer progression. For instance, it has been identified as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are crucial for cell signaling.
- Receptor Modulation : Research indicates that this compound may act on metabotropic glutamate receptors, influencing neurotransmitter release and signaling pathways associated with neuroprotection and cognition enhancement.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating significant antibacterial potential. The study also noted a synergistic effect when combined with standard antibiotics, enhancing their efficacy.
Study 2: Anti-inflammatory Activity
In a model of acute inflammation using murine macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha levels by approximately 45%. This suggests that it may have therapeutic potential in managing inflammatory conditions.
Study 3: Anticancer Activity
In vitro assays showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death through apoptosis.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Anti-inflammatory TNF-alpha reduction | 45% decrease |
| Anticancer IC50 (MCF-7) | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
